trans-2-(4-Methylpiperazin-1-YL)cyclohexanol
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Overview
Description
trans-2-(4-Methylpiperazin-1-YL)cyclohexanol: is a chemical compound with the molecular formula C11H22N2O It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a 4-methylpiperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methylpiperazin-1-YL)cyclohexanol typically involves the reaction of cyclohexanone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to a hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: trans-2-(4-Methylpiperazin-1-YL)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of various reduced derivatives of the original compound.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: trans-2-(4-Methylpiperazin-1-YL)cyclohexanol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the development of new biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: this compound has potential applications in medicinal chemistry. It may be explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules for various applications.
Mechanism of Action
The mechanism of action of trans-2-(4-Methylpiperazin-1-YL)cyclohexanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Cyclohexanol: A simple alcohol derivative of cyclohexane.
4-Methylpiperazine: A piperazine derivative with a methyl group substitution.
trans-2-(4-Piperazin-1-YL)cyclohexanol: A similar compound without the methyl group on the piperazine ring.
Uniqueness: trans-2-(4-Methylpiperazin-1-YL)cyclohexanol is unique due to the presence of both the cyclohexanol and 4-methylpiperazine moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
(1R,2R)-2-(4-methylpiperazin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22N2O/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14/h10-11,14H,2-9H2,1H3/t10-,11-/m1/s1 |
InChI Key |
XNPIZFXPYIILPL-GHMZBOCLSA-N |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCCC[C@H]2O |
Canonical SMILES |
CN1CCN(CC1)C2CCCCC2O |
Origin of Product |
United States |
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